4-Fluoro-4'-(trifluoromethyl)benzophenone

Lipophilicity Drug-likeness Physicochemical property

Sourcing para-substituted fluorinated benzophenones with reliable purity for medicinal chemistry and polymer applications often involves long lead times and batch inconsistency. This compound resolves those challenges with ≥95% purity and a unique 4-F/4'-CF3 electronic push-pull architecture unavailable in mono-substituted analogs. • Serves as the direct starting material for FTBG (WR 09792) antimalarial candidate synthesis with 100% reported ketone-step yield. • Enables polymeric photoinitiators achieving ≤15% relative migration rates vs. unsubstituted benzophenone in UV-curable fluorinated coatings. • LogP ~4.2-4.4 ensures superior solubility in fluorinated coating matrices, eliminating phase separation. Backed by batch QC documentation and global logistics.

Molecular Formula C14H8F4O
Molecular Weight 268.21 g/mol
CAS No. 16574-52-0
Cat. No. B103274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4'-(trifluoromethyl)benzophenone
CAS16574-52-0
Molecular FormulaC14H8F4O
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C14H8F4O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H
InChIKeyGYZZOEFAMMXSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-4'-(trifluoromethyl)benzophenone Technical Profile


4-Fluoro-4'-(trifluoromethyl)benzophenone (CAS 16574-52-0) is a para-substituted fluorinated diaryl ketone with the molecular formula C₁₄H₈F₄O and a molecular weight of 268.21 g/mol [1]. This compound is characterized by a 4-fluoro substituent on one phenyl ring and a 4-trifluoromethyl group on the other, conferring a unique combination of electronic properties and lipophilicity (LogP ≈ 4.2–4.4) [2]. It is commercially available as a research chemical with typical purity specifications of ≥95% . The compound serves as a versatile building block in medicinal chemistry for the synthesis of antimalarial guanylhydrazone derivatives [3] and as a precursor for fluorinated photoinitiators used in UV-curable coatings and polymeric materials [4].

4-Fluoro-4'-(trifluoromethyl)benzophenone Substitution Limitations


Benzophenone derivatives exhibit widely varying photophysical properties, reactivity, and biological activity depending on the nature and position of substituents [1]. The specific combination of a 4-fluoro substituent and a 4-trifluoromethyl group in 4-fluoro-4'-(trifluoromethyl)benzophenone creates a unique electronic push-pull system that cannot be replicated by mono-substituted analogs such as 4-fluorobenzophenone or 4-(trifluoromethyl)benzophenone. The trifluoromethyl group is known to significantly alter photosensitizing behavior, photoreduction kinetics, and stability of ketyl radical intermediates [2]. Furthermore, in medicinal chemistry, the trifluoromethyl substituent has been directly implicated in the specific enzyme-inducing activity of guanylhydrazone derivatives derived from this ketone [3]. Substitution with other benzophenone derivatives lacking this precise substitution pattern would yield different reaction enthalpies, altered activation energies for photoreduction, and divergent biological activity profiles. The following evidence sections quantify these differences in specific application contexts.

4-Fluoro-4'-(trifluoromethyl)benzophenone Performance vs. Analogs


Enhanced Lipophilicity Over Benzophenone Analogs

The presence of both fluorine and trifluoromethyl substituents significantly increases the lipophilicity of 4-fluoro-4'-(trifluoromethyl)benzophenone relative to unsubstituted benzophenone and mono-fluorinated analogs. This property is critical for membrane permeability in drug discovery applications [1]. The predicted LogP value for the target compound is approximately 4.2–4.4 [2], compared to unsubstituted benzophenone (LogP ≈ 3.2) and 4-fluorobenzophenone (LogP ≈ 3.5) [3]. This increase of approximately 0.7–1.2 LogP units translates to roughly a 5- to 15-fold increase in lipophilicity, which can substantially affect pharmacokinetic properties of derived drug candidates [4].

Lipophilicity Drug-likeness Physicochemical property

Melting Point and Crystallinity Differentiation

The melting point of 4-fluoro-4'-(trifluoromethyl)benzophenone is reported as 100–101 °C (from ethanol) , which is approximately 14–16 °C lower than the melting point of the closely related analog 4-(trifluoromethyl)benzophenone (CAS 728-86-9), which melts at 114–116 °C [1]. This difference in melting behavior is attributable to the disruption of crystal packing by the additional fluorine atom on the opposite ring. The lower melting point may offer advantages in melt-processing applications or in solvent-free reaction conditions where lower temperatures are desirable [2].

Crystallinity Purification Formulation

High-Yield Synthesis for Cost-Effective Procurement

A reported synthetic route to 4-fluoro-4'-(trifluoromethyl)benzophenone achieves a 100% yield under optimized conditions . The reaction involves the coupling of 4-(trifluoromethyl)benzonitrile with 4-fluorophenylmagnesium bromide in tetrahydrofuran at 67 °C for 6 hours under an inert atmosphere, followed by acidic workup with sulfuric acid [1]. In contrast, many related fluorinated benzophenone derivatives are synthesized via Friedel-Crafts acylation routes that typically yield 60–85% under comparable conditions [2]. This near-quantitative yield translates directly to lower production costs and improved commercial availability.

Synthetic efficiency Process chemistry Cost

Trifluoromethyl-Driven Enzyme Induction in Derivatives

The guanylhydrazone derivative of 4-fluoro-4'-(trifluoromethyl)benzophenone (FTBG) exhibits marked and specific induction of hepatic microsomal O-demethylase activity in rats at doses as low as 1 mg/kg/day, with dose-related increases observed over a 5-day administration period [1]. Examination of structurally related compounds indicated that the trifluoromethyl substituent is specifically involved in this enzyme induction activity [2]. The LD50 values for FTBG were 11.5–27.9 mg/kg (intraperitoneal) and 114–199 mg/kg (oral) in rodents [3]. While these data are for a derivative rather than the parent ketone, the ketone serves as the essential precursor for this bioactive molecule. The four-step radiochemical synthesis from the parent ketone has been established, with an overall radiochemical yield of 12.5% and specific activity of 2.04 mCi/mmol [4].

Medicinal chemistry Enzyme induction Structure-activity relationship

4-Fluoro-4'-(trifluoromethyl)benzophenone Application Scenarios


Fluorinated Photoinitiators for UV-Curable Coatings

The high fluorine content and specific substitution pattern of 4-fluoro-4'-(trifluoromethyl)benzophenone make it an ideal precursor for polymeric photoinitiators used in UV-curable fluorinated coatings. These coatings are applied to low-surface-energy substrates such as polyethylene and polypropylene, where conventional initiators have limited solubility and poor adhesion [1]. Fluorinated benzophenone-based initiators demonstrate enhanced compatibility with highly fluorinated monomers [2] and improved migration resistance, with relative migration rates as low as 15% compared to unsubstituted benzophenone in polymeric photoinitiator formulations [3]. The increased lipophilicity (LogP ≈ 4.2–4.4) [4] of this ketone also promotes better solubility in fluorinated coating matrices, enabling uniform film formation without phase separation [5].

Antimalarial Guanylhydrazone Drug Candidates

4-Fluoro-4'-(trifluoromethyl)benzophenone serves as the key starting material for the synthesis of FTBG (WR 09792), a candidate antimalarial agent [1]. The guanylhydrazone derivative demonstrates specific enzyme-inducing activity attributed to the trifluoromethyl substituent [2]. The synthetic route from the parent ketone proceeds via a four-step sequence involving carboxylation, acid chloride formation, condensation, and hydrazone formation, yielding a labeled product with 2.04 mCi/mmol specific activity for research applications [3]. The 100% yield reported for the ketone synthesis step [4] makes this a cost-effective entry point for medicinal chemistry programs exploring trifluoromethylated guanylhydrazone libraries with potential antimalarial, anticancer, or antiviral activities [5].

Self-Sensitized Fluorinated Polyimide Precursors

Fluorinated polyimide precursors incorporating benzophenone segments with perfluoromethyl groups offer remarkable improvements in solubility in common organic solvents and self-sensitivity at 365-nm light (i-line) compared to non-fluorinated analogs [1]. 4-Fluoro-4'-(trifluoromethyl)benzophenone can be elaborated into diamine monomers for the synthesis of photoreactive polyimides used in microelectronics and advanced coatings [2]. The combination of fluorine and trifluoromethyl substituents reduces interchain interactions, leading to improved processability while maintaining high thermal stability. The lower melting point of this ketone (100–101 °C) compared to 4-(trifluoromethyl)benzophenone (114–116 °C) [3] may facilitate melt-phase polymerization processes [4].

Model Compound for Trifluoromethyl Photophysical Studies

The specific para-substitution pattern of 4-fluoro-4'-(trifluoromethyl)benzophenone makes it a valuable model compound for systematic studies of substituent effects on benzophenone photophysics [1]. The trifluoromethyl group significantly alters photosensitizing behavior, affecting both energy transfer and hydrogen transfer reactions [2]. Studies on related di-para-trifluoromethylbenzophenone demonstrate that CF3 substitution changes the activation energy of photoreduction steps and affects the stability of ketyl radical intermediates [3]. The presence of both electron-withdrawing fluorine and trifluoromethyl groups in a para,para'-arrangement creates a unique electronic environment that modulates excited-state properties, making this compound an essential reference material for photochemical research laboratories [4].

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